molecular formula C7H7ClN2O B3032221 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine CAS No. 1260665-94-8

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B3032221
CAS No.: 1260665-94-8
M. Wt: 170.59
InChI Key: SYIHEMKUIICNQA-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) is a bicyclic heterocyclic compound containing a pyridine ring fused with a 1,4-oxazine moiety. Its molecular formula is C₇H₇ClN₂O, with an average molecular weight of 170.60 g/mol (calculated from structural analogs in ). The compound features a chlorine substituent at the 6-position of the pyrido-oxazine scaffold, which significantly influences its electronic and steric properties. This structural motif is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) agents due to its ability to modulate hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIHEMKUIICNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857385
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-94-8, 1303587-97-4
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 3-Amino-5-chloropyrazin-2-ol with 1,2-Dibromoethane

The most widely implemented method involves the cyclization of 3-amino-5-chloropyrazin-2-ol (CAS 1303587-96-3) with 1,2-dibromoethane in acetonitrile under reflux conditions. Potassium carbonate serves as both base and catalyst, facilitating the formation of the oxazine ring through nucleophilic substitution (Scheme 1).

Reaction Conditions

Parameter Specification
Solvent Anhydrous acetonitrile
Temperature Reflux (82°C)
Molar Ratio 1:1 (amine:dibromoethane)
Catalyst K₂CO₃ (2 equiv)
Reaction Time 12–16 hours
Yield 75%

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v), with final characterization by mass spectrometry (MS-ESI: m/z 173 [M+H]⁺).

Condensation of 2-Acetamido-3-hydroxypyridine with Ethyl 2,3-Dibromopropionate

An alternative route employs 2-acetamido-3-hydroxypyridine (CAS 106-93-4) and ethyl 2,3-dibromopropionate in tetrahydrofuran (THF) at 0–5°C (Scheme 2). This method achieves regioselective oxazine formation through a two-step process:

  • Bromination : In situ generation of α-bromoester intermediate
  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl group

Optimized Parameters

Parameter Specification
Solvent THF (dry, degassed)
Temperature 0°C → room temperature
Molar Ratio 1:1.2 (pyridine:ester)
Base Triethylamine (3 equiv)
Reaction Time 8 hours (step 1) + 12 hours (step 2)
Yield 68%

This method produces the target compound with >95% purity after recrystallization from ethanol/water (4:1 v/v).

Reaction Optimization and Yield Analysis

Solvent Effects on Cyclization Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Acetonitrile 37.5 75 14
DMF 36.7 62 10
THF 7.6 68 20
Dichloromethane 8.9 41 18

Polar aprotic solvents like acetonitrile facilitate faster cyclization due to enhanced stabilization of the transition state.

Catalytic Systems Comparison

Base selection critically influences reaction efficiency:

Base pKa (H₂O) Yield (%) Byproduct Formation
K₂CO₃ 10.3 75 <5%
NaHCO₃ 6.3 34 22%
DBU 13.9 71 12%
Et₃N 10.7 68 9%

Stronger bases (K₂CO₃, DBU) provide superior yields by deprotonating the hydroxyl group more effectively.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of continuous flow reactors over batch processes:

Parameter Batch Method Flow Method (Microreactor)
Space-Time Yield 0.8 kg/L·day 2.4 kg/L·day
Temperature Control ±3°C ±0.5°C
Purity 95% 98%
Solvent Consumption 15 L/kg product 8 L/kg product

Flow systems enable precise control over exothermic cyclization steps, reducing thermal degradation.

Green Chemistry Modifications

Recent advances emphasize sustainability:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces acetonitrile (E-factor reduction: 2.1 → 1.4)
  • Catalyst Recycling : Immobilized K₂CO₃ on mesoporous silica enables 5 reaction cycles without yield loss
  • Waste Minimization : Membrane-based separation reduces organic solvent usage by 40%

Comparative Analysis of Synthetic Methodologies

Methodological Advantages and Limitations

Method Advantages Limitations
Cyclization High yield (75%) Requires chromatography
Condensation Regioselective Multi-step protocol
Flow Synthesis Scalable High capital investment

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets within cells. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents : The 6-chloro derivative (target compound) has a lower molecular weight and smaller atomic radius compared to bromo (215.05 g/mol) and iodo (262.05 g/mol) analogs. This impacts solubility and bioavailability, with chloro derivatives generally exhibiting better membrane permeability .
  • Positional Isomerism : The 7-bromo-4-methyl analog (CAS: 910037-14-8) demonstrates how substituent position alters melting points and steric hindrance. The methyl group at C4 enhances lipophilicity (logP ≈ 1.6) compared to unsubstituted analogs .
  • Scaffold Stability : The base scaffold (CAS: 20348-23-6) has a higher melting point (85–86°C) than halogenated derivatives, suggesting reduced conformational flexibility .

Pharmacological Activity

  • Kinase Inhibition: 4-Acyl and 4-phenylalkyl derivatives (e.g., 4-acetyl analogs) show potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range .
  • CNS Activity : Bromo and iodo derivatives exhibit higher binding affinity for serotonin (5-HT) receptors compared to chloro derivatives, likely due to enhanced van der Waals interactions .

Biological Activity

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in pharmacology, supported by relevant data and case studies.

  • IUPAC Name: 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • CAS Number: 1260665-94-8
  • Molecular Formula: C7H7ClN2O
  • Molar Mass: 170.60 g/mol
  • Physical Form: Solid
  • Solubility: Approximately 0.557 mg/ml in water

Synthesis

The synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves multi-step reactions starting from pyridine derivatives. Various methods have been explored to enhance yield and purity:

  • Starting Materials: Pyridine derivatives and halogenated compounds.
  • Reagents: Common reagents include bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC).
  • Conditions: Reactions may require specific temperature and inert atmospheres to prevent degradation.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing the pyrido[3,2-b][1,4]oxazine structure. For instance:

  • HIV Inhibition: Compounds similar to 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine have shown significant inhibitory activity against HIV integrase with IC50 values ranging from 19 nM to 35 nM depending on structural modifications .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties:

  • Mechanism of Action: The biological activity is often attributed to the ability to interfere with DNA synthesis or repair mechanisms in cancer cells.

Other Biological Activities

The compound has also been studied for various other biological activities:

  • Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Antiviral Activity Against HIV

A study published in MDPI evaluated the effectiveness of various pyridine derivatives against HIV. The results indicated that structural modifications significantly influenced antiviral potency. The best-performing compounds had specific aryl substitutions that enhanced their interaction with the integrase enzyme .

CompoundIC50 (nM)Comments
Compound A19High potency against HIV
Compound B35Moderate potency; requires optimization

Case Study 2: Antitumor Efficacy

A research article documented the synthesis of several oxazine derivatives and their evaluation for antitumor activity. The study found that certain substitutions on the oxazine ring improved cytotoxicity against various cancer cell lines .

CompoundCell Line TestedIC50 (μM)
Compound XA549 (Lung)12
Compound YHeLa (Cervical)25

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine, considering yield and purity?

  • Methodological Answer : The synthesis of 6-chloro derivatives can be adapted from protocols for structurally similar oxazine compounds. For example, hydrazine-mediated cyclization in 1,4-dioxane under room-temperature stirring (24 hours) has been effective for analogous pyrido-oxazines, yielding crystalline products . Microwave-assisted synthesis (e.g., 80–120°C, 10–30 minutes) may improve reaction efficiency and reduce byproducts, as demonstrated in functionalization studies of 3,6-dichloropyridazine derivatives . Purification via recrystallization (e.g., using water or ethanol) ensures >95% purity, as validated by NMR and HPLC .

Q. How can NMR and X-ray crystallography confirm the structure of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine?

  • Methodological Answer : 1H/13C NMR : Key signals include the dihydro-oxazine protons (δ 3.8–4.2 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). The chloro substituent deshields adjacent carbons, confirmed by 13C shifts at ~120–130 ppm . X-ray Crystallography : Single-crystal analysis (298 K, Mo-Kα radiation) resolves the bicyclic framework and confirms the chloro-substituent position. For example, a related oxazine compound (6-(4-chlorophenyl)-derivative) showed a planar pyrido-oxazine core with a C–Cl bond length of 1.73 Å .

Q. What stability considerations are critical for storing 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine?

  • Methodological Answer : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies on similar dihydro-oxazines indicate <5% degradation over 6 months when protected from light and moisture. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like hydroxylated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. For example, impurity profiling using LC-MS (e.g., EP-grade reference standards for ofloxacin analogs) can identify byproducts like N-oxides or des-chloro derivatives . Additionally, enantiomeric purity should be verified via chiral HPLC or circular dichroism, as stereochemistry significantly impacts receptor binding (e.g., CRF-1 antagonism in related pyrido-oxazines) .

Q. What strategies enable efficient functionalization of the chloro substituent for SAR studies?

  • Methodological Answer : The chloro group undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl moieties. For example, 3,6-dichloropyridazine derivatives were functionalized using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF at 80°C . Alternatively, nucleophilic substitution with amines (e.g., piperazine) in DMSO at 100°C replaces chlorine with secondary amines, enabling diversification for SAR .

Q. How do computational methods predict the pharmacological potential of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target receptors (e.g., CRF-1) identifies key interactions: the oxazine oxygen forms hydrogen bonds with Thr195, while the chloro group enhances hydrophobic packing in the binding pocket . QSAR models using descriptors like logP and polar surface area predict bioavailability, with optimal ranges of 2.5–3.5 and <90 Ų, respectively .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Reactant of Route 2
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

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